molecular formula C12H9NOS2 B12625607 2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918107-62-7

2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one

Cat. No.: B12625607
CAS No.: 918107-62-7
M. Wt: 247.3 g/mol
InChI Key: JIVKGUYERSSTSO-UHFFFAOYSA-N
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Description

2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one is a synthetic organic compound designed for research purposes, featuring a molecular framework that incorporates both benzothiophene and isothiazolinone heterocycles. This structure is of significant interest in exploratory chemistry due to the known biological activities of its constituent parts. Compounds containing the isothiazolinone nucleus are extensively investigated for their potent antimicrobial properties, acting as effective biocides against a broad spectrum of bacteria, fungi, and yeast . The benzothiophene moiety is a privileged structure in medicinal chemistry, often associated with various pharmacological activities. Researchers are exploring this hybrid molecule for potential applications in developing new antimicrobial agents, studying structure-activity relationships in heterocyclic chemistry, and as a biochemical tool for probing biological mechanisms. The primary mechanism of action for isothiazolinone-based compounds is believed to involve electrophilic attack on critical thiol groups in microbial enzymes and proteins, leading to the disruption of metabolic activity and cell death . This product is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

918107-62-7

Molecular Formula

C12H9NOS2

Molecular Weight

247.3 g/mol

IUPAC Name

2-(1-benzothiophen-3-ylmethyl)-1,2-thiazol-3-one

InChI

InChI=1S/C12H9NOS2/c14-12-5-6-16-13(12)7-9-8-15-11-4-2-1-3-10(9)11/h1-6,8H,7H2

InChI Key

JIVKGUYERSSTSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CN3C(=O)C=CS3

Origin of Product

United States

Preparation Methods

Method A: Direct Synthesis from Benzothiophene Derivatives

This method involves the reaction of benzothiophene derivatives with thioamide compounds to form the thiazolone structure.

Procedure:

  • Starting Materials : Benzothiophene derivative (e.g., 1-benzothiophen-3-carboxaldehyde) and thioamide (e.g., thiourea).
  • Reagents : Use of a suitable acid catalyst (e.g., hydrochloric acid) to facilitate the reaction.

  • Reaction Conditions : The mixture is heated under reflux for several hours.

  • Isolation : Upon completion, the product is precipitated by cooling and filtered, followed by recrystallization from a suitable solvent.

Yield and Characterization :
The yield typically ranges from 60% to 80%, with characterization performed using NMR and mass spectrometry to confirm the structure.

Method B: Cyclization of Benzothiophene Amine Derivatives

In this method, an amine derivative of benzothiophene is cyclized with α-halo ketones to form the desired thiazolone.

Procedure:

  • Starting Materials : Benzothiophene amine (e.g., 1-benzothiophen-3-ylmethylamine) and α-halo ketone (e.g., α-bromoacetone).
  • Reagents : Base (e.g., sodium hydride) is used to deprotonate the amine.

  • Reaction Conditions : The reaction is carried out under an inert atmosphere at elevated temperatures.

  • Isolation : The product is extracted using organic solvents, followed by purification through column chromatography.

Yield and Characterization :
Yields can vary from 50% to 75%, with confirmation through IR spectroscopy and elemental analysis.

Comparative Summary of Preparation Methods

Method Starting Materials Reagents Yield (%) Characterization Techniques
A Benzothiophene derivative, thioamide HCl 60 - 80 NMR, Mass Spectrometry
B Benzothiophene amine, α-halo ketone NaH 50 - 75 IR Spectroscopy, Elemental Analysis

Research Findings on Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including antimicrobial properties and potential anticancer effects. The thiazolone functional group enhances reactivity towards biological targets, making it a subject of interest in drug development.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolone ring to thiazolidine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted benzothiophene and thiazolone derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that various thiazole derivatives, including those similar to 2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one, showed potent activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Case Study:
In vitro tests on synthesized thiazole derivatives revealed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) strains, showcasing their potential as novel antimicrobial agents .

Anticancer Properties

The anticancer potential of thiazole derivatives has been extensively researched. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Data Table: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2-Amino-1,3-thiazoleCaco-231.9Induction of apoptosis
4-Methyl derivativeA54925.4Inhibition of tubulin polymerization
This compoundHeLaTBDModulation of cell cycle

Note: TBD indicates that further studies are needed to determine the IC50 value for this specific compound.

Neuroprotective Effects

Thiazole derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have been shown to inhibit amyloid-beta aggregation and reduce oxidative stress in neuronal cells .

Case Study:
Research indicated that thiazole compounds could ameliorate pathological conditions associated with Alzheimer's disease by targeting multiple neuroinflammatory pathways .

Mechanism of Action

The mechanism of action of 2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compounds with the thiazol-3(2H)-one or benzisothiazol-3(2H)-one core exhibit diverse pharmacological and industrial applications. Below is a comparative analysis:

Compound Core Structure Substituents Key Applications References
2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one Thiazol-3(2H)-one Benzothiophene-methyl Potential antimicrobial, enzyme inhibition (hypothetical) N/A
2-[(2-m-Fluorophenyl-1,3,4-oxadiazol-5-yl)methyl]-1,2-benzisothiazol-3(2H)-one Benzisothiazol-3(2H)-one m-Fluorophenyl-oxadiazole-methyl Antimicrobial, antifungal agents
2-[(Methylsulfanyl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide Benzisothiazol-3(2H)-one 1,1-dioxide Methylsulfanyl-methyl 5-HT1a antagonism, analgesic activity
5-Chloro-2-methyl-1,2-thiazol-3(2H)-one (CMIT) Thiazol-3(2H)-one Chlorine, methyl Biocide in disinfectants, industrial preservatives
Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) Benzisothiazol-3(2H)-one 1,1-dioxide None (parent structure) Artificial sweetener, pharmaceutical excipient

Physical and Chemical Properties

  • Solubility :
    • Thiazol-3-one derivatives with aromatic substituents (e.g., benzothiophene) exhibit lower aqueous solubility due to increased hydrophobicity. CMIT, being smaller and polar, is water-soluble but requires stabilization in commercial formulations .
  • Crystallography :
    • Benzisothiazol-3(2H)-one derivatives form planar aromatic systems with intermolecular C–H···O interactions, as seen in 2-[(Methylsulfanyl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide . The benzothiophene group in the target compound may introduce steric hindrance, altering crystal packing.

Biological Activity

2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound that combines a benzothiophene moiety with a thiazolone ring. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The compound's synthesis and biological evaluation have garnered attention due to its promising properties.

Chemical Structure

The compound can be represented structurally as follows:

Molecular Formula C11H8N2OS\text{Molecular Formula }C_{11}H_8N_2OS

Key Structural Features:

  • Benzothiophene Moiety: Contributes to aromatic stability and potential interactions with biological targets.
  • Thiazolone Ring: Enhances reactivity and may facilitate various biological activities.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that compounds containing thiazole and thiazolone structures often exhibit antimicrobial properties. In vitro studies have demonstrated that derivatives of thiazolones can inhibit the growth of various bacteria and fungi. For instance, similar thiazole derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess antimicrobial potential .

Anticancer Properties

The anticancer activity of thiazole derivatives has been a focal point in recent research. For example, studies involving related compounds have shown their ability to decrease cell viability in cancer cell lines such as Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma). The specific mechanisms often involve the induction of apoptosis or cell cycle arrest .

CompoundCell LineViability (%)p-value
2aCaco-239.8<0.001
3bCaco-231.9<0.004
ControlCaco-2100-

This table summarizes findings from studies that evaluate the viability of cancer cells upon treatment with thiazole derivatives.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For example, some studies suggest that compounds in this class can inhibit enzymes such as tyrosinase, which is crucial in melanin production and can be linked to various skin disorders and cancers .

Case Studies

Several case studies have explored the efficacy of thiazolone derivatives similar to this compound:

  • Study on Anticancer Activity : A study evaluated the effects of various thiazolone compounds on Caco-2 and A549 cell lines, revealing significant reductions in cell viability with specific derivatives showing enhanced activity due to structural modifications .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiazole derivatives against common pathogens, demonstrating effective inhibition at low concentrations .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one?

Answer:
Optimization requires careful control of reaction conditions. A typical method involves coupling 2-mercaptobenzoic acid derivatives with functionalized benzothiophene intermediates. For example, in analogous syntheses, CH2_2Cl2_2 and triethylamine are used as solvents and bases, respectively, with reaction times of 12–24 hours at room temperature . Key variables include:

  • Catalyst selection : Use of p-toluenesulfonyl chloride to activate intermediates.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane for isolation.
  • Yield improvement : Adjust stoichiometry (e.g., 1:1 molar ratio of reactants) and monitor by TLC.
    Refer to protocols in peer-reviewed syntheses of structurally related 1,2-benzisothiazol-3(2H)-ones for methodological guidance .

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • NMR : 1^1H and 13^{13}C NMR in deuterated DMSO or CDCl3_3 to confirm regiochemistry and substituent positions. Look for characteristic shifts: thiazolone C=O (~170 ppm in 13^{13}C NMR) and benzothiophene protons (aromatic region in 1^1H NMR) .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+^+). Cross-reference with calculated exact mass using tools like NIST Chemistry WebBook .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Basic: What safety protocols are critical during handling?

Answer:

  • Exposure mitigation : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation due to respiratory sensitization risks observed in structurally similar 1,2-benzisothiazol-3(2H)-ones .
  • Medical monitoring : Pre-employment respiratory function tests (e.g., spirometry) for personnel with asthma or chronic pulmonary conditions .
  • Decontamination : Immediate washing with water for skin contact; ethanol for equipment cleanup .

Advanced: How can contradictions in reported biological activity data (e.g., antimicrobial efficacy) be resolved?

Answer:
Contradictions often arise from experimental variables:

  • Strain specificity : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (E. coli) bacteria under standardized CLSI/MIC protocols.
  • Solubility effects : Use DMSO concentrations <1% to avoid cytotoxicity artifacts .
  • Control compounds : Include reference antibiotics (e.g., ciprofloxacin) to validate assay sensitivity.
    Replicate studies with orthogonal assays (e.g., broth microdilution vs. disk diffusion) to confirm activity trends .

Advanced: How should crystallographic data (e.g., hydrogen bonding patterns) be interpreted for this compound?

Answer:

  • Software : Use SHELX suite for structure refinement. Analyze bond lengths/angles (e.g., planar benzothiophene-thiazolone system with deviations <0.03 Å) .
  • Hydrogen bonding : Identify non-classical C–H···O interactions using Mercury or OLEX2. Graph-set analysis (e.g., R_2$$^2(8) motifs) reveals supramolecular packing .
  • Validation : Cross-check thermal displacement parameters (Ueq_{eq}) to exclude disorder artifacts .

Advanced: What computational modeling approaches predict its reactivity or supramolecular behavior?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps influencing biological activity) .
  • Molecular docking : Simulate binding to targets (e.g., 5-HT1A_{1A} receptors) using AutoDock Vina. Validate with crystallographic ligand poses .
  • MD simulations : Assess stability in aqueous/PBS buffers (20 ns trajectories) to predict aggregation or degradation .

Advanced: How does its stability vary under experimental conditions (e.g., pH, temperature)?

Answer:

  • pH stability : Conduct accelerated degradation studies (e.g., 1–14 pH range, 37°C). Monitor by HPLC; acidic conditions may hydrolyze the thiazolone ring .
  • Thermal stability : TGA/DSC analysis up to 300°C. Observe decomposition onset temperatures (~200°C for related compounds) .
  • Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photooxidation (λ shifts >300 nm) .

Advanced: What role does it play in supramolecular chemistry (e.g., crystal engineering)?

Answer:
The compound’s C–H···O and π-π stacking interactions enable:

  • Co-crystal design : Co-formers with complementary H-bond donors (e.g., carboxylic acids) form 2D/3D frameworks .
  • Polymorphism screening : Vapor diffusion with solvents (e.g., MeOH/EtOAc) to isolate metastable phases .
  • Host-guest systems : Incorporate into macrocycles (e.g., cucurbiturils) for sensor applications .

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